2-Chloro-5-(3-fluorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(3-fluorobenzoyl)pyridine is a chemical compound with the linear formula C12H7ClFNO . It has a molecular weight of 235.64 . The compound is a white solid .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(3-fluorobenzoyl)pyridine contains a total of 24 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, and 1 pyridine .Physical And Chemical Properties Analysis
2-Chloro-5-(3-fluorobenzoyl)pyridine is a white solid . It has a molecular weight of 235.64 and a linear formula of C12H7ClFNO .Scientific Research Applications
Agrochemical and Pharmaceutical Industries
Summary of the Application
“2-Chloro-5-(3-fluorobenzoyl)pyridine” is a key structural motif in active agrochemical and pharmaceutical ingredients . Its derivatives, known as trifluoromethylpyridines (TFMP), are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Methods of Application or Experimental Procedures
The synthesis of TFMP derivatives involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Fluorinated Pyridines
Summary of the Application
Fluoropyridines, including “2-Chloro-5-(3-fluorobenzoyl)pyridine”, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Methods of Application or Experimental Procedures
For example, the reaction of 2,3,5-trichloropyridine with KF in DMF proceeds during 6 h at 150 °С to give 5-chloro-2,3-difluoropyridine in 95% yield . Similarly, compound 114 was obtained using Bu4NBr in a mixture with KF in 42% yield .
Results or Outcomes
The synthesis of fluoropyridines, including “2-Chloro-5-(3-fluorobenzoyl)pyridine”, has led to the development of new agricultural products with improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Future Directions
Trifluoromethylpyridine (TFMP) derivatives, which include compounds similar to 2-Chloro-5-(3-fluorobenzoyl)pyridine, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-11-5-4-9(7-15-11)12(16)8-2-1-3-10(14)6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZUHCHTQCSQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243915 | |
Record name | (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluorobenzoyl)pyridine | |
CAS RN |
1187168-05-3 | |
Record name | (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501243915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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